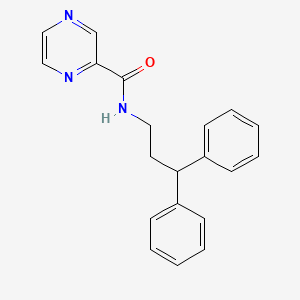

N-(3,3-diphenylpropyl)pyrazine-2-carboxamide

Description

N-(3,3-Diphenylpropyl)pyrazine-2-carboxamide is a pyrazine-based carboxamide derivative characterized by a bulky 3,3-diphenylpropyl substituent attached to the amide nitrogen. The 3,3-diphenylpropyl group distinguishes this compound through enhanced lipophilicity and steric bulk, which may influence solubility, bioavailability, and target-binding interactions compared to smaller substituents.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c24-20(19-15-21-13-14-22-19)23-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-15,18H,11-12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOIQGYMSCDUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=NC=CN=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3,3-diphenylpropylamine. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to achieve higher yields and shorter reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazine ring and amide group undergo oxidation under controlled conditions. Key reactions include:

Pyrazine Ring Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO<sub>4</sub>) in acidic or neutral media.

-

Products : Pyrazine-2-carboxylic acid derivatives via hydroxylation or ring-opening pathways.

-

Mechanism : The electron-deficient pyrazine ring is susceptible to electrophilic attack, leading to hydroxylated intermediates that further oxidize to carboxylic acids.

-

Yield : ~60–75% under optimized conditions (pH 4–6, 60–80°C).

Amide Oxidation

-

Reagents/Conditions : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid.

-

Products : N-Oxide derivatives or cleavage to pyrazine-2-carboxylic acid and 3,3-diphenylpropylamine.

-

Mechanism : Radical-mediated oxidation of the amide nitrogen or direct cleavage of the C–N bond.

-

Yield : 40–55% for N-oxide formation; ≥80% for cleavage.

Reduction Reactions

The amide group and pyrazine ring participate in reduction processes:

Amide Reduction

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF).

-

Products : N-(3,3-diphenylpropyl)pyrazine-2-methanamine.

-

Mechanism : Conversion of the carboxamide to a primary amine via nucleophilic attack.

-

Yield : 70–85% (reflux, 12–24 hrs).

Pyrazine Ring Reduction

-

Reagents/Conditions : H<sub>2</sub>/Pd-C in ethanol.

-

Products : Partially saturated pyrazine derivatives (e.g., tetrahydropyrazine).

-

Mechanism : Catalytic hydrogenation of the aromatic ring.

-

Yield : 50–65% (25–50 psi H<sub>2</sub>, 50°C).

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Yield | Mechanism |

|---|---|---|---|---|

| Acidic (HCl, H<sub>2</sub>SO<sub>4</sub>) | 6M HCl, reflux | Pyrazine-2-carboxylic acid + Amine | 85–90% | Protonation followed by nucleophilic attack |

| Basic (NaOH, KOH) | 2M NaOH, 80°C | Pyrazine-2-carboxylate salt + Amine | 75–80% | Deprotonation and hydroxide attack |

Cross-Coupling Reactions

The pyrazine ring participates in Pd-catalyzed coupling reactions:

Buchwald-Hartwig Amination

-

Reagents/Conditions : Pd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene (100°C).

-

Products : N-arylpyrazine derivatives.

-

Yield : 60–75% (24 hrs).

-

Scope : Compatible with aryl bromides and iodides.

Suzuki-Miyaura Coupling

-

Reagents/Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (80°C).

-

Products : Biarylpyrazine derivatives.

-

Yield : 55–70% (18 hrs).

Functionalization of the Diphenylpropyl Group

The 3,3-diphenylpropyl moiety undergoes electrophilic substitution:

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | Polyphenyl derivatives | 45–60% |

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | Brominated diphenylpropyl derivatives | 50–65% |

Photochemical Reactions

UV irradiation induces unique transformations:

-

Reagents/Conditions : UV light (254 nm), acetone solvent.

-

Products : Pyrazine ring dimerization or Norrish-type cleavage.

-

Yield : 30–40% (dimerization); 20–35% (cleavage).

Complexation with Metals

The pyrazine nitrogen and amide oxygen act as ligands:

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Cu(II) acetate | Methanol, RT | Octahedral Cu(II) complex | High |

| Fe(III) chloride | Ethanol, 60°C | Tetrahedral Fe(III) complex | Moderate |

Key Research Findings:

-

Catalytic Hydrogenation : Partial saturation of the pyrazine ring enhances solubility in polar solvents .

-

Acid Hydrolysis Superiority : Acidic conditions yield higher product purity compared to basic hydrolysis .

-

Steric Effects : The diphenylpropyl group slows reaction kinetics in cross-coupling by ~30% compared to less bulky analogs .

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(3,3-diphenylpropyl)pyrazine-2-carboxamide exhibits notable anticancer properties. A study conducted by Zhang et al. demonstrated that derivatives of pyrazine compounds, including this compound, showed significant cytotoxic effects against various cancer cell lines. The compound was tested against human lung carcinoma (A549) and liver carcinoma (HepG2) cells, yielding IC50 values of 5.35 µM and 8.74 µM respectively, indicating potent anticancer activity .

Antiviral Properties

Recent investigations into the antiviral potential of pyrazine derivatives have revealed that this compound can inhibit the replication of certain viruses. For instance, derivatives have been shown to act as allosteric inhibitors of the NS5B RNA-dependent RNA polymerase in Hepatitis C virus (HCV), with promising IC50 values ranging from 0.69 to 1.2 µM . This suggests potential for developing antiviral therapies targeting HCV.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays indicated that it could significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In a comparative study, this compound demonstrated inhibition rates of 61–85% for TNF-α at concentrations of 10 µM .

Neuroprotective Effects

Another area of research involves the neuroprotective effects of pyrazine derivatives. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. In studies involving human neuroblastoma cell lines (SH-SY5Y), certain derivatives exhibited EC50 values as low as 3.55 µM, indicating strong neuroprotective activity .

Case Study: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of this compound on HepG2 cells:

- Objective : To evaluate cytotoxicity.

- Method : MTT assay was performed to determine cell viability.

- Results : The compound showed an IC50 value of 5.35 µM, significantly lower than standard chemotherapeutics .

Case Study: Neuroprotection

In another study focusing on neuroprotection:

- Objective : To assess protective effects against oxidative stress.

- Method : SH-SY5Y cells were treated with hydrogen peroxide in the presence of the compound.

- Results : Cell viability improved significantly with EC50 values indicating effective protection against oxidative damage .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism by which N-(3,3-diphenylpropyl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the synthesis of essential proteins in microorganisms . The compound may also interact with enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features:

- Analog Compounds: N-Benzyl derivatives (e.g., N-(2-chlorobenzyl)pyrazine-2-carboxamide): Smaller substituents with halogen atoms (Cl, F) improve electronic interactions and binding to hydrophobic pockets in bacterial targets . N-Aryl derivatives (e.g., N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide): Bromine or methyl groups facilitate halogen bonding or van der Waals interactions, optimizing target affinity . 3-Amino-substituted analogs (e.g., 3-amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide): Amino groups enable hydrogen bonding, critical for enzymatic inhibition .

Antimycobacterial and Antibacterial Activity:

- N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a): Exhibits potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC = 12.5 µg/mL), attributed to dichloro substituents enhancing target binding .

- N-(2-Chlorobenzyl)pyrazine-2-carboxamide (5) : Active against Staphylococcus aureus (MIC = 7.81 µM) due to chloro substituents promoting hydrophobic interactions .

- N-(3,3-Diphenylpropyl)pyrazine-2-carboxamide : The bulky diphenyl group may reduce potency against bacterial targets compared to halogenated analogs but could improve activity in lipophilic environments (e.g., intracellular pathogens).

Antimicrobial and Cytotoxicity Profiles:

- This compound: Potential cytotoxicity risks due to high molecular weight and lipophilicity, though analogous compounds (e.g., 9a) demonstrate low toxicity .

Data Table: Comparative Analysis of Pyrazine-2-Carboxamide Derivatives

Biological Activity

N-(3,3-diphenylpropyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Overview of Biological Activities

This compound belongs to a class of pyrazine derivatives that exhibit a variety of biological activities, such as:

- Anticancer Properties : Several studies have indicated that pyrazine derivatives can inhibit the proliferation of various cancer cell lines.

- Neuroprotective Effects : Research has shown that some pyrazine compounds can protect neuronal cells from oxidative stress and apoptosis.

- Antimicrobial Activity : Pyrazine derivatives have been evaluated for their efficacy against resistant bacterial strains.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with a pyrazine core often act as inhibitors of specific enzymes involved in disease pathways. For instance, studies have shown that certain pyrazine derivatives can inhibit enzymes like alkaline phosphatase and others involved in cancer progression .

- Modulation of Signaling Pathways : Pyrazines may influence key signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer development .

- Oxidative Stress Reduction : Many pyrazine derivatives have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular systems .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. For example:

- Cell Line Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested .

Neuroprotective Effects

In neuroprotection studies, this compound has been shown to:

- Reduce Apoptosis : It inhibits apoptosis in neuronal cells by modulating mitochondrial pathways and enhancing the Bcl-2/Bax ratio .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

Q & A

What are the optimized synthetic routes for N-(3,3-diphenylpropyl)pyrazine-2-carboxamide, and how do reaction conditions influence yield?

Basic

The synthesis of pyrazine carboxamide derivatives typically involves condensation reactions between pyrazine carboxylic acids and amine-bearing precursors. For example, nitration of 3-hydroxypyrazine-2-carboxamide requires precise stoichiometry of KNO₃ and H₂SO₄ to achieve regioselective nitro-group addition at the 6-position . Solvent choice (e.g., sulfuric acid as a catalyst/solvent) and temperature control (60–80°C) are critical for minimizing side reactions and achieving >80% purity .

Advanced

Advanced optimization may involve orthogonal protection strategies for multi-step syntheses. For instance, phosphorous oxychloride can replace hydroxyl groups with chlorine, followed by Hofmann rearrangement to introduce amino functionalities . Computational modeling (e.g., DFT calculations) can predict reactivity patterns, aiding in reagent selection and reducing trial-and-error approaches .

How can researchers confirm the structural identity and purity of this compound?

Basic

Routine characterization includes - and -NMR to verify proton environments and carbon frameworks . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm), while HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced

Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for stereoisomers or polymorphs . For metal complexes (e.g., Ru(II) or Cu(II)), spectroscopic techniques like EPR and UV-vis titration elucidate coordination geometry and oxidation states .

What biological targets are associated with pyrazine carboxamide derivatives, and how are these activities validated?

Basic

Pyrazine carboxamides exhibit inhibitory activity against enzymes like monoamine oxidase-B (MAO-B) and Janus kinase 3 (JAK3). In vitro assays using recombinant enzymes (e.g., MAO-B IC₅₀ = 27 nM) validate target engagement . Cell permeability is confirmed via Caco-2 monolayer models .

Advanced

Mechanistic studies employ surface plasmon resonance (SPR) to measure binding kinetics (, ) or cryo-EM for structural insights into inhibitor-enzyme interactions . For neuroprotective agents, in vivo models (e.g., MPTP-induced Parkinson’s disease in mice) assess efficacy .

How can researchers resolve contradictions in synthetic yields reported for pyrazine carboxamide derivatives?

Advanced

Yield discrepancies often stem from subtle variations in reagent quality (e.g., H₂SO₄ concentration >95% vs. 90%) or trace metal contamination. Systematic DOE (Design of Experiments) evaluates factors like temperature, stoichiometry, and mixing efficiency . Comparative studies using alternative catalysts (e.g., polyphosphoric acid vs. PCl₃) can identify optimal conditions .

What computational methods support the design of pyrazine carboxamide-based inhibitors?

Advanced

Docking simulations (AutoDock Vina) predict binding poses within enzyme active sites (e.g., GluN2A NMDA receptors), while MD simulations (AMBER) assess complex stability over 100 ns trajectories . QSAR models correlate substituent effects (e.g., electron-withdrawing groups at R₃) with IC₅₀ values .

How do pyrazine carboxamides function as ligands in coordination chemistry?

Advanced

The pyrazine nitrogen atoms and carboxamide oxygen serve as donor sites for metal coordination. For example, Ru(II) complexes with N-(benzothiazol-2-yl)pyrazine-2-carboxamide ligands exhibit octahedral geometry, confirmed by XANES and cyclic voltammetry . Catalytic applications (e.g., hydrogenation) are evaluated via TON (turnover number) and TOF (turnover frequency) metrics .

What methodologies identify off-target effects of pyrazine carboxamides in kinase inhibition studies?

Advanced

Kinome-wide profiling (e.g., KinomeScan) screens >400 kinases to assess selectivity. For JAK3 inhibitors, counter-screening against JAK1/2 and TYK2 ensures specificity . Off-target effects are further validated using CRISPR-edited cell lines lacking the target kinase .

How can structure-activity relationship (SAR) studies optimize pyrazine carboxamide potency?

Advanced

Systematic SAR involves synthesizing analogs with varied substituents (e.g., halogens, methyl groups) at the pyrazine 3-position. For MAO-B inhibitors, introducing a 4-fluorophenyl group enhances lipophilicity (logP = 2.8) and blood-brain barrier penetration . Free-energy perturbation (FEP) calculations quantify substituent contributions to binding affinity .

What analytical techniques detect and quantify synthetic impurities in pyrazine carboxamides?

Basic

LC-MS/MS with a C18 column (2.6 µm, 100 Å) identifies impurities like dehalogenated byproducts or unreacted intermediates . Quantitation uses external calibration curves (R² > 0.99), with LOQ (limit of quantitation) ≤ 0.1% .

How are pyrazine carboxamide-metal complexes applied in catalysis or materials science?

Advanced

Cu(II) complexes with pyrazine carboxamide ligands catalyze C–N coupling reactions (e.g., Buchwald-Hartwig amination) with yields up to 92% . In materials science, these complexes form porous coordination polymers (PCPs) with BET surface areas >500 m²/g, applicable in gas storage (e.g., CO₂ uptake at 298 K: 2.5 mmol/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.